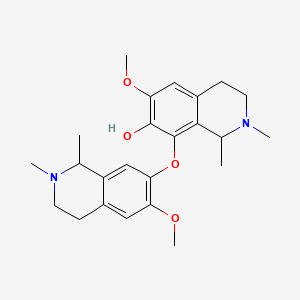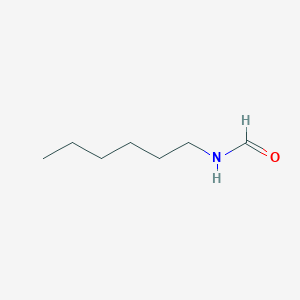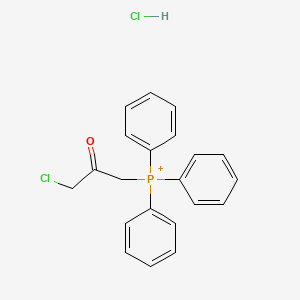
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with an acetyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of the acetyl and trifluoromethyl groups onto a pyridine ring. One common method is the Friedel-Crafts acylation of a trifluoromethyl-substituted pyridine with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Carboxy-5-(trifluoromethyl)pyridin-2(1H)-one.
Reduction: 3-(1-Hydroxyethyl)-5-(trifluoromethyl)pyridin-2(1H)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions due to its unique structure.
Medicine: Potential use in drug discovery for its biological activity.
Industry: As a building block for the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-Acetylpyridine: Lacks the trifluoromethyl group, making it less lipophilic.
5-(Trifluoromethyl)pyridin-2(1H)-one:
Uniqueness
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination can enhance its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-acetyl-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(8(9,10)11)3-12-7(6)14/h2-3H,1H3,(H,12,14) |
InChI Key |
FRROHNBUMNNXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CNC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


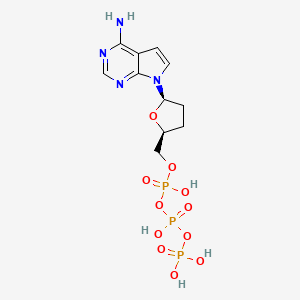
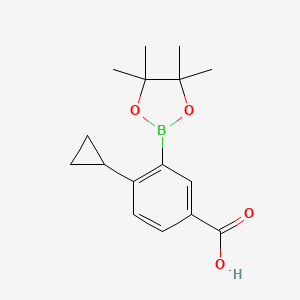
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
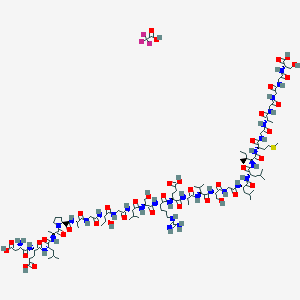
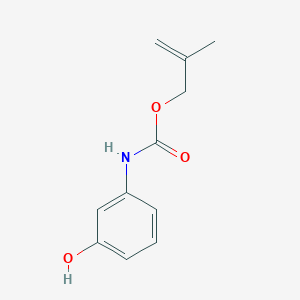



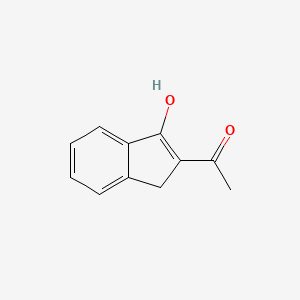
![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
